3-(isobutylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(isobutylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound belonging to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Preparation Methods
The synthesis of 3-(isobutylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one typically involves multi-step organic reactions. One common method is the cycloaddition reaction, where a 1,3-dipolar cycloaddition is used to form the isoxazole ring. The reaction conditions often include the use of sodium hypochlorite as an oxidizing agent . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
3-(isobutylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(isobutylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(isobutylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for neurotransmission . This interaction can be studied using molecular docking and other bioinformatic tools to understand the pathways involved.
Comparison with Similar Compounds
Similar compounds to 3-(isobutylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one include other isoxazole derivatives such as:
- 3-pentadecyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-one
- 3-(tert-butyl)-6-nitroindeno[3,2-c]isoxazol-4-one These compounds share the isoxazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential applications.
Properties
Molecular Formula |
C25H23N3O2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
10-(3-methylanilino)-12-(2-methylpropylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C25H23N3O2/c1-14(2)13-26-20-12-19(27-16-8-6-7-15(3)11-16)21-22-23(20)28-30-25(22)18-10-5-4-9-17(18)24(21)29/h4-12,14,26-27H,13H2,1-3H3 |
InChI Key |
YIBPMDMYTQBOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.